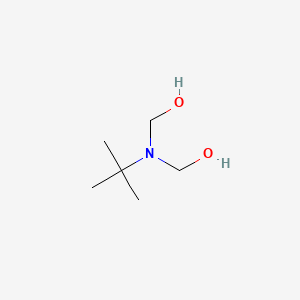

(tert-Butylazanediyl)dimethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies. For example, the protection of hydroxyl groups using tert-butyldimethylsilyl derivatives is a common technique in synthetic chemistry . This method provides stability to the protected group under various conditions and allows for easy removal when necessary. Another synthesis approach is the formation of p-tert-butylthiacalix[n]arenes from a sulfur-bridged acyclic dimer of p-tert-butylphenol, which shows the versatility of tert-butyl compounds in forming larger, more complex structures .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the bulky tert-butyl group. This group can influence the overall shape and reactivity of the molecule. For instance, the tert-butyl group can provide steric hindrance, which is beneficial in protecting sensitive functional groups during chemical reactions .

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The tert-butyl group itself is stable under normal conditions, resistant to hydrogenolysis, and mild chemical reduction . In the context of tert-butylacetylene, it can be dimerized in the presence of a titanium-catalyzed system to form specific dimeric products . The stability of the tert-butyl group also allows for its use in more complex chemical transformations, such as the synthesis of chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. This group is known for its large size and ability to resist certain types of chemical reactions, which can make the compounds it is part of less reactive in certain positions. The stability of tert-butyl ethers in various solvents, such as water and alcohol, is a testament to the protective nature of the tert-butyl group . Additionally, the tert-butyl group can affect the solubility and boiling points of the compounds it is part of due to its steric bulk.

Applications De Recherche Scientifique

1. Synthesis of Metal Clusters

(Dermitzaki et al., 2015) explored the use of tert-butylacetate as a bridging ligand in 3d/4f-metal cluster chemistry, demonstrating its role in synthesizing [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] clusters with unique structures and slow magnetization relaxation properties.

2. Chemical Properties in Medicinal Chemistry

(Westphal et al., 2015) discussed the tert-butyl group's common usage in medicinal chemistry, focusing on its impact on the physicochemical properties of bioactive compounds, especially concerning lipophilicity and metabolic stability.

3. Analysis of Peroxide Toxicity

(Mizutani et al., 1982) investigated the structural requirements for the toxic potency of butylated hydroxytoluene and related alkylphenols, contributing to the understanding of their impact on lung toxicity.

4. Acetylation Mechanism Study

(Xu et al., 2005) provided insights into the mechanism of acetylation of tert-butanol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP), a study that enhances the understanding of chemical reactions involving tert-butyl groups.

5. Genotoxicity Assessment

(Chen et al., 2008) evaluated the genotoxic effects of methyl-tert-butyl ether and other compounds in human lymphocytes, providing valuable information on DNA damage induced by these chemicals.

6. Antioxidant Research

(Omura, 1995) explored the antioxidant synergism between butylated hydroxyanisole and butylated hydroxytoluene, shedding light on the complex reactions and mechanisms involved in antioxidant activities.

7. Protection of Hydroxyl Groups

(Corey & Venkateswarlu, 1972) discussed the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups, which is crucial in various chemical synthesis processes.

8. Transesterification Studies

(Van der Heijden et al., 1998) conducted a study on the enzyme-catalyzed acylation of lactulose by ethyl butanoate, providing insights into the role of tert-butanol in such reactions.

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of certain pharmaceutical compounds .

Mode of Action

As an intermediate, it likely interacts with other compounds during the synthesis process to form the desired end product .

Biochemical Pathways

As an intermediate, it plays a crucial role in the synthesis of certain pharmaceutical compounds .

Pharmacokinetics

As an intermediate compound, its pharmacokinetic profile would largely depend on the final pharmaceutical compound it helps to synthesize .

Result of Action

As an intermediate, its primary role is in the synthesis of other compounds, and its direct effects at the molecular and cellular level would be minimal .

Propriétés

IUPAC Name |

[tert-butyl(hydroxymethyl)amino]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(2,3)7(4-8)5-9/h8-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOYDJAIEJKTHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573927 |

Source

|

| Record name | (tert-Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tert-Butylazanediyl)dimethanol | |

CAS RN |

55686-22-1 |

Source

|

| Record name | (tert-Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.